L-Alanyl-L-leucine is a synthetic dipeptide consisting of L-alanine and L-leucine, widely procured as a highly soluble, bioavailable delivery vehicle for L-leucine in advanced cell culture media, parenteral nutrition, and prodrug synthesis. Unlike free amino acids, which are constrained by low aqueous solubility and competitive cellular uptake bottlenecks, this dipeptide leverages proton-coupled oligopeptide transporters (such as PEPT1) for rapid intracellular accumulation. In industrial and laboratory workflows, it serves as a highly effective precursor for delivering L-leucine to activate the mTOR signaling pathway, offering enhanced formulation compatibility and stoichiometric precision compared to physical amino acid mixtures.
Substituting L-Alanyl-L-leucine with a generic physical mixture of free L-alanine and L-leucine introduces significant formulation and biological limitations. Free L-leucine possesses a restrictive aqueous solubility of approximately 24 mg/mL at room temperature, which caps the maximum concentration of liquid feeds and introduces precipitation risks during prolonged storage. Biologically, free L-leucine relies on the LAT1/LAT2 transporters for cellular entry, where it must compete with other large neutral amino acids, leading to variable uptake rates. By contrast, the intact L-Alanyl-L-leucine dipeptide achieves an aqueous solubility exceeding 80 mg/mL and utilizes the high-capacity PEPT1 transporter, ensuring consistent, non-competitive cellular delivery and improved processability in concentrated media formulations.
L-Alanyl-L-leucine demonstrates significantly higher aqueous solubility compared to free L-leucine, a critical factor for high-density parenteral and bioprocessing formulations. While free L-leucine is limited to a solubility of ~24 mg/mL at 25°C, L-Alanyl-L-leucine readily dissolves at concentrations ≥ 80 mg/mL in water . This >3-fold increase allows formulators to design highly concentrated liquid feeds without the risk of crystallization or precipitation during storage.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | ≥ 80 mg/mL |
| Comparator Or Baseline | ~24 mg/mL (Free L-leucine) |
| Quantified Difference | >3.3-fold increase in maximum solubility |
| Conditions | Deionized water, 25°C, neutral pH |
Enables the procurement and formulation of highly concentrated, stable liquid media, reducing storage volumes and preventing precipitation in bioreactor feeds.
The cellular assimilation of L-Alanyl-L-leucine is mediated by the proton-coupled oligopeptide transporter PEPT1 (SLC15A1), which transports the dipeptide as a single intact unit. In contrast, free L-leucine uptake is mediated by amino acid transporters (e.g., LAT1) and is subject to severe competitive inhibition by other neutral amino acids in complex media [1]. Utilizing the dipeptide shifts the transport mechanism to a higher-capacity, non-competitive pathway, resulting in faster and more predictable intracellular leucine accumulation.
| Evidence Dimension | Transport Mechanism and Competition |
| Target Compound Data | Intact uptake via PEPT1 (non-competitive with free amino acids) |
| Comparator Or Baseline | Uptake via LAT1 (highly competitive) |
| Quantified Difference | Bypasses 100% of LAT1-mediated competitive inhibition |
| Conditions | In vitro cell culture models expressing PEPT1/LAT1 |
Ensures reliable and rapid delivery of leucine to cells in complex media, independent of the surrounding free amino acid concentrations.
Upon cellular entry, dipeptides must be cleaved into free amino acids to be metabolically active. L-Alanyl-L-leucine is a highly specific substrate for cytoplasmic dipeptidases. Comparative studies on tissue dipeptidase activity demonstrate that L-Alanyl-L-leucine is hydrolyzed at a relative rate of 170, whereas its sequence isomer, L-Leucyl-L-alanine, is hydrolyzed at a much slower relative rate of 41 [1]. This indicates that the specific Ala-Leu sequence is highly efficient for rapid intracellular release of free leucine.
| Evidence Dimension | Relative Dipeptidase Cleavage Rate |
| Target Compound Data | 170 (Relative Activity) |
| Comparator Or Baseline | 41 (L-Leucyl-L-alanine) |
| Quantified Difference | ~4.1-fold faster enzymatic hydrolysis |
| Conditions | Tissue dipeptidase extract assays |
Confirms that procuring the specific Ala-Leu sequence guarantees rapid intracellular conversion into active free amino acids, avoiding the accumulation of unhydrolyzed dipeptides.
Due to its >80 mg/mL solubility, L-Alanyl-L-leucine is a highly suitable choice for formulating concentrated feed supplements in bioprocessing, preventing the precipitation issues commonly associated with free L-leucine .
Utilized in clinical and veterinary intravenous feeds where high amino acid payloads must be delivered in limited fluid volumes, leveraging its enhanced solubility and stability profiles.
Acts as a targeting ligand when conjugated to poorly absorbed small-molecule APIs. By linking a drug to L-Alanyl-L-leucine, the resulting prodrug can hijack the PEPT1 transporter, significantly enhancing oral bioavailability and intestinal absorption [1].
Serves as a highly efficient, non-competitive delivery vehicle for L-leucine in in vitro models, ensuring rapid intracellular accumulation and subsequent mTORC1 activation without the confounding variables of amino acid transporter competition [1].